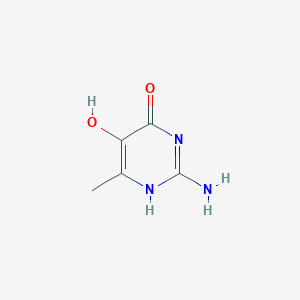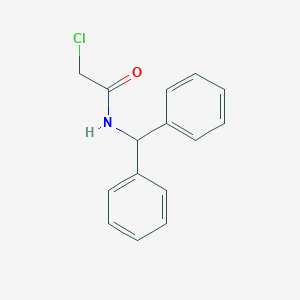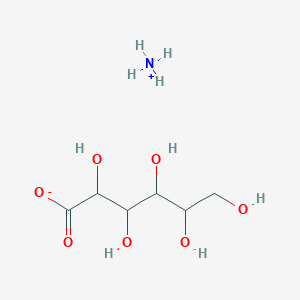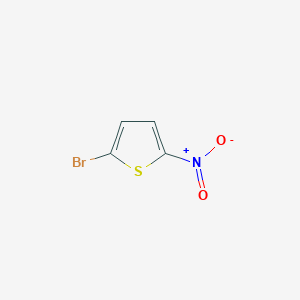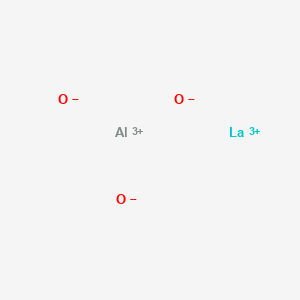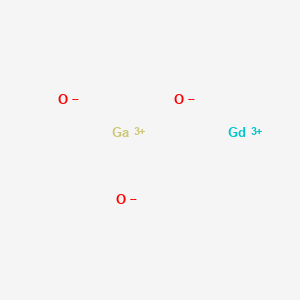
Gadolinium gallium trioxide
説明
Gadolinium gallium trioxide (GGG) is a rare earth metal oxide that has gained significant attention in the scientific community due to its unique properties and potential applications. GGG is a member of the garnet family, which is a group of minerals that share a similar crystal structure. GGG has a high melting point, excellent chemical stability, and is a good electrical insulator. These properties make it an ideal material for use in a variety of scientific applications, including magnetic resonance imaging (MRI), catalysis, and photovoltaics.
作用機序
The mechanism of action of Gadolinium gallium trioxide is not well understood, but it is believed to be related to its unique crystal structure and electronic properties. Gadolinium gallium trioxide has a complex crystal structure that allows for the formation of a variety of different bonding configurations. Additionally, Gadolinium gallium trioxide has a high magnetic moment, which makes it an ideal material for use in MRI.
生化学的および生理学的効果
Gadolinium gallium trioxide is generally considered to be a safe material, with no known adverse effects on human health. However, some studies have suggested that Gadolinium gallium trioxide may have potential toxicity in certain circumstances. For example, Gadolinium gallium trioxide has been shown to induce oxidative stress in some cell types, which could potentially lead to cellular damage.
実験室実験の利点と制限
Gadolinium gallium trioxide has several advantages for use in lab experiments, including its high melting point, excellent chemical stability, and good electrical insulating properties. Additionally, Gadolinium gallium trioxide is relatively easy to synthesize using a variety of methods. However, there are also some limitations to using Gadolinium gallium trioxide in lab experiments, including its high cost and limited availability.
将来の方向性
There are several potential future directions for research on Gadolinium gallium trioxide. One area of research is in the development of new synthesis methods that are more efficient and cost-effective. Another area of research is in the development of new applications for Gadolinium gallium trioxide, particularly in the fields of catalysis and photovoltaics. Additionally, there is a need for more research on the potential toxicity of Gadolinium gallium trioxide, particularly in the context of its use as a contrast agent in MRI. Overall, Gadolinium gallium trioxide is a promising material with a wide range of potential applications, and further research in this area is likely to yield important insights and advances.
合成法
Gadolinium gallium trioxide can be synthesized using a variety of methods, including solid-state reactions, sol-gel methods, and hydrothermal methods. Solid-state reactions involve heating a mixture of the constituent elements at high temperatures to promote the formation of the desired compound. Sol-gel methods involve the formation of a gel from a precursor solution, which is then heated to form the desired compound. Hydrothermal methods involve the reaction of the precursor materials in a high-pressure, high-temperature environment to promote the formation of the desired compound.
科学的研究の応用
Gadolinium gallium trioxide has been extensively studied for its potential applications in a variety of scientific fields. One of the most promising applications of Gadolinium gallium trioxide is in the field of MRI. Gadolinium gallium trioxide has a high magnetic moment, which makes it an ideal contrast agent for use in MRI. Gadolinium gallium trioxide has also been studied for its potential use in catalysis, as it has been shown to be an effective catalyst for a variety of chemical reactions. Additionally, Gadolinium gallium trioxide has been studied for its potential use in photovoltaics, as it has a high electrical conductivity and can be used as a transparent conducting oxide.
特性
IUPAC Name |
gallium;gadolinium(3+);oxygen(2-) | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Ga.Gd.3O/q2*+3;3*-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPDRQAVGXHVGTB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[O-2].[O-2].[O-2].[Ga+3].[Gd+3] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
GaGdO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00923503 | |
| Record name | Gadolinium gallium oxide (1/1/3) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00923503 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Gadolinium gallium trioxide | |
CAS RN |
12024-36-1, 12063-81-9 | |
| Record name | Gadolinium gallium oxide (Gd3Ga5O12) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012024361 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Gadolinium gallium trioxide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012063819 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Gadolinium gallium oxide (1/1/3) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00923503 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Gadolinium gallium trioxide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.856 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





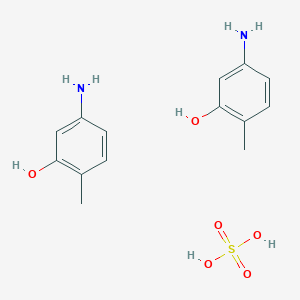
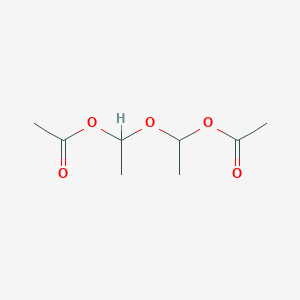
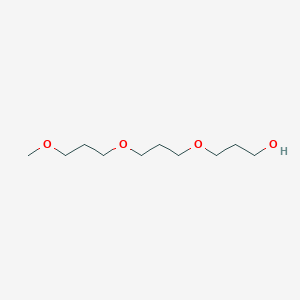
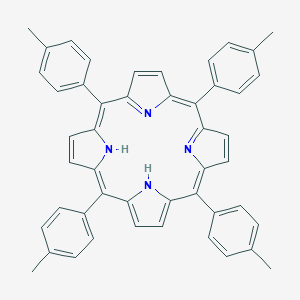
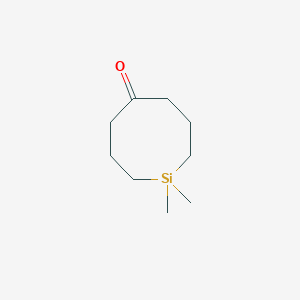
![1,4,6,9-Tetrathiaspiro[4.4]nonane](/img/structure/B82331.png)
